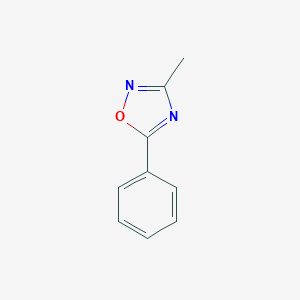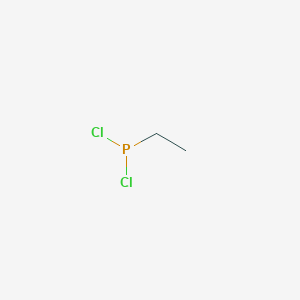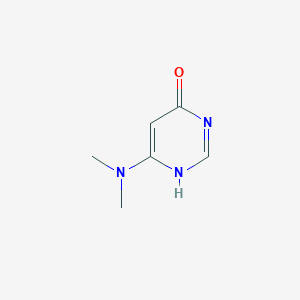![molecular formula C8H14N2O B073829 3-Nitroso-3-azabicyclo[3.2.2]nonane CAS No. 1522-09-4](/img/structure/B73829.png)
3-Nitroso-3-azabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitroso-3-azabicyclo[3.2.2]nonane (NONOate) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitric oxide (NO) donor and is widely used in the field of pharmacology, biochemistry, and physiology. NONOate has been used to study the mechanism of action of NO and its effects on various biological systems.
Mécanisme D'action
3-Nitroso-3-azabicyclo[3.2.2]nonane releases NO upon decomposition, which acts as a signaling molecule in various biological systems. NO regulates several physiological processes, including vasodilation, neurotransmission, and immune response. 3-Nitroso-3-azabicyclo[3.2.2]nonane has been used to study the mechanism of action of NO and its effects on different biological systems.
Effets Biochimiques Et Physiologiques
3-Nitroso-3-azabicyclo[3.2.2]nonane has been shown to have several biochemical and physiological effects. It has been shown to induce vasodilation, reduce inflammation, and regulate immune response. 3-Nitroso-3-azabicyclo[3.2.2]nonane has also been shown to have neuroprotective effects and is being investigated for its potential use in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-Nitroso-3-azabicyclo[3.2.2]nonane has several advantages for laboratory experiments. It is a stable compound and can be easily synthesized in the laboratory. It can be used to deliver NO to biological systems, which allows for the investigation of the effects of NO on various physiological processes. However, 3-Nitroso-3-azabicyclo[3.2.2]nonane has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 3-Nitroso-3-azabicyclo[3.2.2]nonane. One area of research is the development of new 3-Nitroso-3-azabicyclo[3.2.2]nonane derivatives with improved stability and bioavailability. Another area of research is the investigation of the effects of 3-Nitroso-3-azabicyclo[3.2.2]nonane on different biological systems, including the cardiovascular and nervous systems. Additionally, 3-Nitroso-3-azabicyclo[3.2.2]nonane can be used to develop new therapeutic strategies for the treatment of various diseases, including cancer and neurological disorders.
Conclusion
3-Nitroso-3-azabicyclo[3.2.2]nonane is a unique compound that has gained significant attention in scientific research due to its ability to release NO. It has been used to study the mechanism of action of NO and its effects on various biological systems. 3-Nitroso-3-azabicyclo[3.2.2]nonane has several advantages for laboratory experiments, including its stability and easy synthesis. However, it also has some limitations, including its potential toxicity. There are several future directions for research on 3-Nitroso-3-azabicyclo[3.2.2]nonane, including the development of new derivatives and the investigation of its effects on different biological systems.
Méthodes De Synthèse
3-Nitroso-3-azabicyclo[3.2.2]nonane can be synthesized by reacting an amine with nitrite under acidic conditions. The reaction leads to the formation of a nitrosamine, which upon heating, decomposes to release NO and an alkene. The synthesis of 3-Nitroso-3-azabicyclo[3.2.2]nonane is a straightforward process and can be easily carried out in the laboratory.
Applications De Recherche Scientifique
3-Nitroso-3-azabicyclo[3.2.2]nonane has been extensively used in scientific research to study the effects of NO on various biological systems. It has been used to investigate the role of NO in cardiovascular diseases, cancer, and inflammation. 3-Nitroso-3-azabicyclo[3.2.2]nonane has also been used to study the effects of NO on neurotransmission and neuronal function.
Propriétés
Numéro CAS |
1522-09-4 |
|---|---|
Nom du produit |
3-Nitroso-3-azabicyclo[3.2.2]nonane |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-nitroso-3-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H14N2O/c11-9-10-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2 |
Clé InChI |
QDMHOLLSRQYIII-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CN(C2)N=O |
SMILES canonique |
C1CC2CCC1CN(C2)N=O |
Synonymes |
3-Nitroso-3-azabicyclo[3.2.2]nonane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



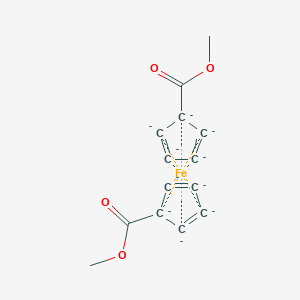
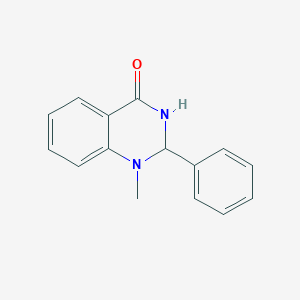
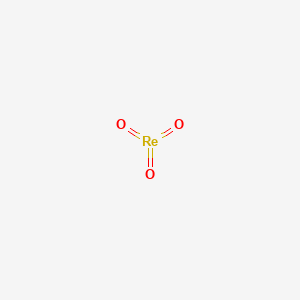
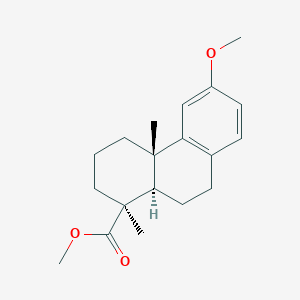
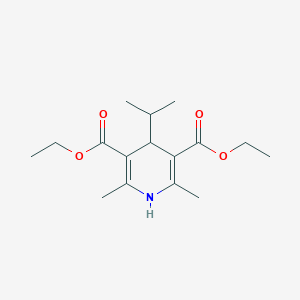
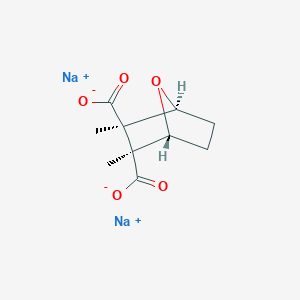
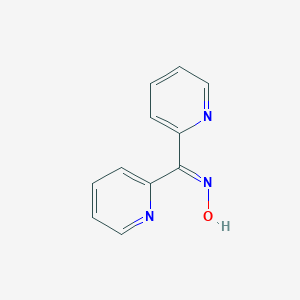
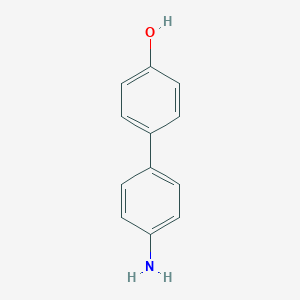
![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
